molecular formula C12H13NO2S B1415933 Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 1105195-63-8

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate

Cat. No. B1415933
CAS RN: 1105195-63-8
M. Wt: 235.3 g/mol
InChI Key: KFQRWCOBSLPRKK-UHFFFAOYSA-N
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Description

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Antimicrobial and Antifungal Applications

This compound, featuring a thiophene ring, has been found to possess significant antimicrobial and antifungal properties. Derivatives of thiophene have been synthesized and screened for their efficacy against various bacterial strains such as E. coli and S. aureus, as well as fungi . The presence of the thiophene moiety is crucial for the biological activity, making it a valuable scaffold in the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Thiophene derivatives are known to exhibit anti-inflammatory and analgesic activities. The modification of the thiophene structure, as seen in ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate, can lead to compounds with potential use in treating inflammatory conditions and pain management .

Anticancer Potential

Compounds containing the thiophene ring have been investigated for their anticancer properties. The structural features of thiophene derivatives, including ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate, allow for interactions with various biological targets, potentially leading to antitumor and cytotoxic effects .

Neuroprotective Effects

Research has indicated that certain thiophene derivatives may have neuroprotective effects. These compounds can play a role in the synthesis of neurotransmitters and may be beneficial in the treatment of neurological disorders .

Antiviral Properties

The thiophene moiety is a component of several compounds with antiviral activities. By altering the thiophene structure, researchers can develop new derivatives that may inhibit the replication of various viruses, offering a pathway for the creation of novel antiviral drugs .

Material Science Applications

Beyond its medicinal applications, the thiophene ring found in ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate is also significant in material science. Thiophene and its derivatives are used in the synthesis of organic semiconductors, conducting polymers, and other materials with unique electronic properties .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

ethyl 2-methyl-4-thiophen-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-15-12(14)11-8(2)13-7-9(11)10-5-4-6-16-10/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQRWCOBSLPRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4-(2-thienyl)-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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